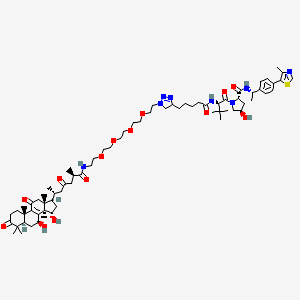
Antitumor agent-150
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’agent antitumoral-150 est un composé connu pour ses puissantes propriétés antitumorales, en particulier dans le traitement du cancer du sein. Il fonctionne comme un dégradeur PROTAC (Protéolyse ciblée Chimère) de la protéine MDM2, qui joue un rôle crucial dans la régulation de la voie de suppression tumorale p53 . Ce composé a montré un potentiel significatif dans les études précliniques, démontrant sa capacité à inhiber la croissance tumorale et à induire l’apoptose dans les cellules cancéreuses .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’agent antitumoral-150 implique la conjugaison de l’acide ganoderique A, un triterpénoïde naturel, avec un lieur de polyéthylène glycol (PEG) et un ligand von Hippel-Lindau (VHL) . La voie de synthèse comprend généralement les étapes suivantes :
Activation de l’acide ganoderique A : Il s’agit d’activer le groupe carboxyle de l’acide ganoderique A à l’aide d’un réactif de couplage tel que la N,N’-dicyclohexylcarbodiimide (DCC) en présence d’un catalyseur comme la 4-diméthylaminopyridine (DMAP).
PEGylation : L’acide ganoderique A activé est ensuite mis à réagir avec un lieur PEG pour former une liaison ester stable.
Conjugaison avec le ligand VHL : La dernière étape consiste à conjuguer l’acide ganoderique A PEGylé avec le ligand VHL par une réaction de couplage similaire.
Méthodes de production industrielle
La production industrielle de l’agent antitumoral-150 suit la même voie de synthèse, mais à plus grande échelle. Le processus implique :
Réacteurs discontinus : De grands réacteurs discontinus sont utilisés pour effectuer les réactions de couplage dans des conditions contrôlées.
Purification : Le produit brut est purifié à l’aide de techniques telles que la chromatographie sur colonne et la recristallisation afin d’obtenir un agent antitumoral-150 de haute pureté.
Contrôle qualité : Des mesures rigoureuses de contrôle qualité, y compris la CLHP et la spectrométrie de masse, sont utilisées pour garantir la cohérence et la pureté du produit final.
Analyse Des Réactions Chimiques
Types de réactions
L’agent antitumoral-150 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau de la partie triterpénoïde.
Réduction : Des réactions de réduction peuvent se produire au niveau des groupes carbonyle présents dans la structure.
Substitution : Des réactions de substitution nucléophile peuvent avoir lieu au niveau des liaisons ester et amide.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) et l’hydrure de lithium et d’aluminium (LiAlH4) sont utilisés.
Substitution : Des nucléophiles comme les amines et les thiols sont utilisés en conditions basiques.
Produits majeurs
Les principaux produits formés à partir de ces réactions comprennent des dérivés oxydés, des alcools réduits et des amides ou des esters substitués, selon les conditions spécifiques de la réaction.
Applications de la recherche scientifique
L’agent antitumoral-150 a un large éventail d’applications en recherche scientifique :
Chimie : Il est utilisé comme composé modèle pour étudier les mécanismes de dégradation des protéines basés sur les PROTAC.
Biologie : Le composé est utilisé dans les études cellulaires pour étudier le rôle de la protéine MDM2 dans la prolifération et l’apoptose des cellules cancéreuses.
Industrie : L’agent antitumoral-150 est étudié pour son utilisation potentielle dans le développement de nouveaux traitements contre le cancer et de systèmes d’administration de médicaments.
Applications De Recherche Scientifique
Antitumor agent-150 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study PROTAC-based protein degradation mechanisms.
Biology: The compound is employed in cellular studies to investigate the role of MDM2 in cancer cell proliferation and apoptosis.
Industry: this compound is being explored for its potential use in developing new cancer therapies and drug delivery systems.
Mécanisme D'action
L’agent antitumoral-150 exerce ses effets en ciblant la protéine MDM2 pour la dégradation. Le mécanisme implique les étapes suivantes :
Liaison à la protéine MDM2 : Le composé se lie à la protéine MDM2, formant un complexe ternaire avec l’ubiquitine ligase E3.
Ubiquitination : Ce complexe facilite l’ubiquitination de la protéine MDM2, la marquant pour la dégradation par le protéasome.
Activation de la voie p53 : La dégradation de la protéine MDM2 conduit à la stabilisation et à l’activation de la voie de suppression tumorale p53, ce qui entraîne l’arrêt du cycle cellulaire et l’apoptose des cellules cancéreuses.
Comparaison Avec Des Composés Similaires
L’agent antitumoral-150 peut être comparé à d’autres composés basés sur les PROTAC et aux agents antitumoraux traditionnels :
Composés basés sur les PROTAC : Des composés similaires comprennent l’ARV-825 et l’ARV-771, qui ciblent également les protéines pour la dégradation, mais présentent des spécificités cibles et des chimies de lieur différentes.
Agents antitumoraux traditionnels : Comparé aux agents traditionnels comme le cisplatine et la doxorubicine, l’agent antitumoral-150 offre une approche plus ciblée, avec potentiellement moins d’effets secondaires en raison de son mécanisme d’action spécifique.
Composés similaires
ARV-825 : Un PROTAC qui cible les protéines bromodomaine et extra-terminale (BET) pour la dégradation.
ARV-771 : Un autre PROTAC qui cible les protéines BET, mais avec une chimie de lieur différente.
Cisplatine : Un médicament chimiothérapeutique traditionnel qui forme des liaisons croisées avec l’ADN, ce qui entraîne l’apoptose.
Doxorubicine : Un antibiotique anthracycline qui s’intercale dans l’ADN et inhibe la topoisomérase II, ce qui entraîne la mort cellulaire.
L’agent antitumoral-150 se distingue par son ciblage spécifique de la protéine MDM2 et son potentiel de réduction des effets secondaires par rapport aux agents chimiothérapeutiques traditionnels.
Propriétés
Formule moléculaire |
C70H106N8O14S |
|---|---|
Poids moléculaire |
1315.7 g/mol |
Nom IUPAC |
(2S,4R)-1-[(2S)-2-[5-[1-[2-[2-[2-[2-[2-[[(2R,6R)-6-[(5R,7S,10S,13R,14R,15S,17R)-7,15-dihydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4,5-dihydrotriazol-4-yl]pentanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C70H106N8O14S/c1-42(51-36-57(84)70(12)60-53(81)37-55-67(8,9)56(83)21-22-68(55,10)59(60)54(82)38-69(51,70)11)33-49(79)34-43(2)63(86)71-23-25-89-27-29-91-31-32-92-30-28-90-26-24-77-39-48(75-76-77)15-13-14-16-58(85)74-62(66(5,6)7)65(88)78-40-50(80)35-52(78)64(87)73-44(3)46-17-19-47(20-18-46)61-45(4)72-41-93-61/h17-20,41-44,48,50-53,55,57,62,80-81,84H,13-16,21-40H2,1-12H3,(H,71,86)(H,73,87)(H,74,85)/t42-,43-,44+,48?,50-,51-,52+,53+,55+,57+,62-,68+,69-,70+/m1/s1 |
Clé InChI |
HDYFPGZJTHVRGR-YHADFLTFSA-N |
SMILES isomérique |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCC4CN(N=N4)CCOCCOCCOCCOCCNC(=O)[C@H](C)CC(=O)C[C@@H](C)[C@H]5C[C@@H]([C@@]6([C@@]5(CC(=O)C7=C6[C@H](C[C@@H]8[C@@]7(CCC(=O)C8(C)C)C)O)C)C)O)O |
SMILES canonique |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCC4CN(N=N4)CCOCCOCCOCCOCCNC(=O)C(C)CC(=O)CC(C)C5CC(C6(C5(CC(=O)C7=C6C(CC8C7(CCC(=O)C8(C)C)C)O)C)C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


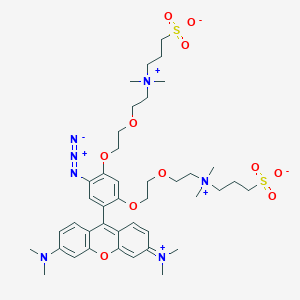
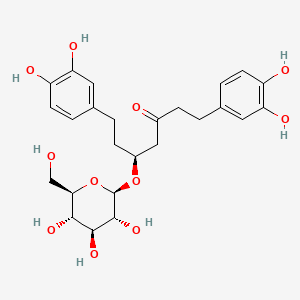
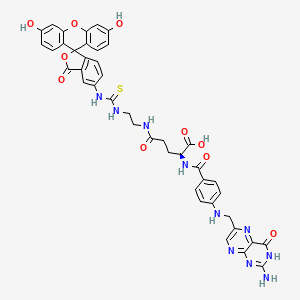
![tert-butyl N-[4-[4-amino-1-[2-[3,3,4,5,5-pentadeuterio-4-(dimethylamino)piperidin-1-yl]ethyl]pyrazolo[3,4-d]pyrimidin-3-yl]-2-methoxyphenyl]carbamate](/img/structure/B12371899.png)
![5-[[2,3,5,6-Tetradeuterio-4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B12371907.png)
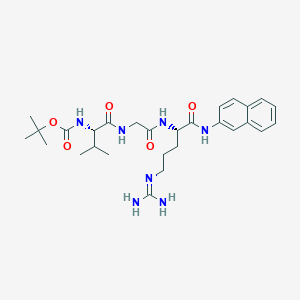




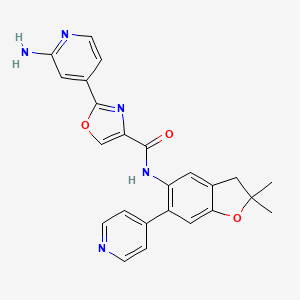
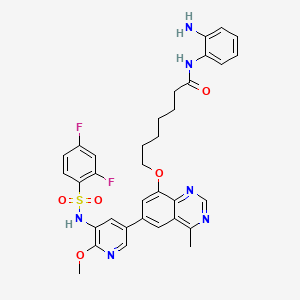
![(5Z)-5-[[5-(3-chloroanilino)thiophen-2-yl]methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B12371962.png)

